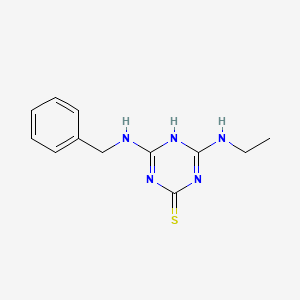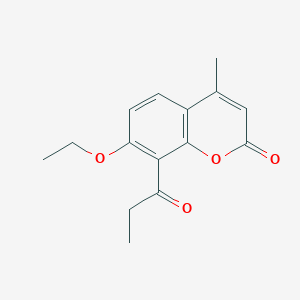![molecular formula C15H10N4O3S B5741017 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Photophysical Properties
N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, including those similar to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been synthesized and studied for their photophysical properties. These derivatives exhibit excellent photophysical properties such as large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (AIEE), making them useful in various applications like dye synthesis (Zhang et al., 2017).
Carbonic Anhydrase Inhibition
Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a compound structurally related to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have demonstrated strong inhibitory properties against carbonic anhydrase enzymes. These findings are significant for the potential therapeutic applications of these compounds (Büyükkıdan et al., 2013).
Anticonvulsant Activity
Compounds synthesized from [N-(5-phenyl) 1,3,4-thiadiazole-2-yl]-benzamide, a similar structure to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have shown promising anticonvulsant activity. This activity was evaluated using the maximal electroshock method (MES), suggesting potential use in anticonvulsant therapies (Singh et al., 2012).
Antibacterial and Antifungal Activities
A series of heterocyclic compounds including N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized and characterized. These compounds have shown significant antibacterial activities against both gram-positive and gram-negative bacteria, and antifungal activities against various fungi. This suggests their potential as antimicrobial agents (Patel & Patel, 2015).
Anticancer Activity
Compounds structurally related to N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. These compounds were tested against several cancer cell lines and exhibited moderate to excellent anticancer activities, which may be valuable for developing new anticancer drugs (Ravinaik et al., 2021).
properties
IUPAC Name |
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-13(10-4-2-1-3-5-10)16-15-18-17-14(23-15)11-6-8-12(9-7-11)19(21)22/h1-9H,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVWYGKVGSMFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5230132 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)

![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)

![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![4-bromobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5741010.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)
